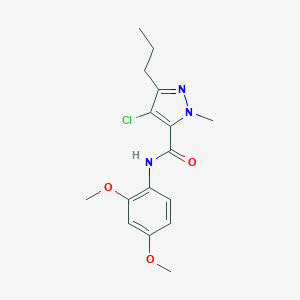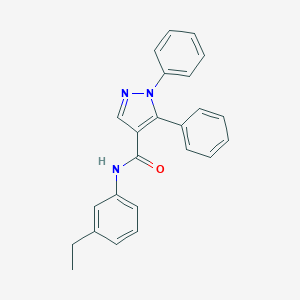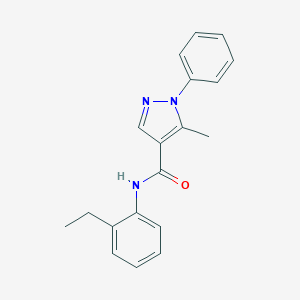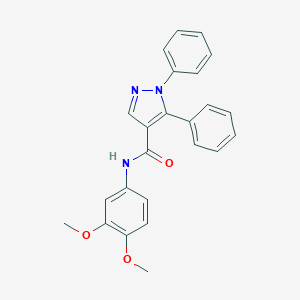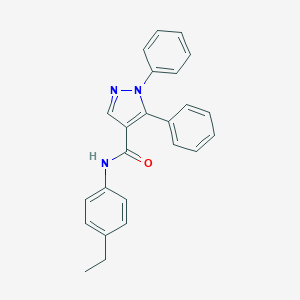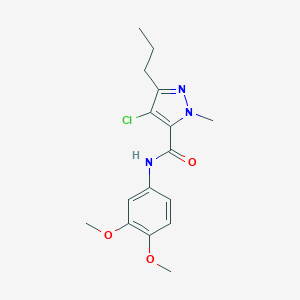
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that acts as a full agonist at the CB1 receptor, which is the same receptor that is activated by THC, the primary psychoactive component of marijuana. JWH-018 has been used in scientific research to study the effects of cannabinoids on the body and brain.
Mechanism of Action
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a full agonist at the CB1 receptor, which is the same receptor that is activated by THC. When 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and GABA. This activation of the CB1 receptor is responsible for the psychoactive effects of 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which include feelings of euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are associated with feelings of pleasure and well-being. 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to decrease the release of GABA, which is a neurotransmitter that is associated with anxiety and stress. In addition, 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is also a full agonist at the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the body and brain. However, one limitation of using 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a psychoactive substance, which means that it can have unpredictable effects on the behavior of animals or humans that are used in experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have different pharmacological properties than 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This could lead to the development of new drugs that have therapeutic uses in the treatment of various diseases. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. This could help to determine the safety of these compounds for human use. Finally, research on synthetic cannabinoids could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material is 1,1-dimethylheptylamine, which is reacted with 4-chloro-3-methylbenzoyl chloride to form the intermediate compound 4-chloro-3-methyl-N-(1-methyl-1-oxoheptyl)benzamide. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid to form 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of cannabinoids on the body and brain. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, appetite, and mood regulation. 4-chloro-N-(3,4-dimethoxyphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been used to study the effects of cannabinoids on the immune system and to investigate the potential therapeutic uses of cannabinoids in the treatment of various diseases.
properties
Molecular Formula |
C16H20ClN3O3 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O3/c1-5-6-11-14(17)15(20(2)19-11)16(21)18-10-7-8-12(22-3)13(9-10)23-4/h7-9H,5-6H2,1-4H3,(H,18,21) |
InChI Key |
NMSAWTLMQHGXGK-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286872.png)
![3-(3-Methylphenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286874.png)
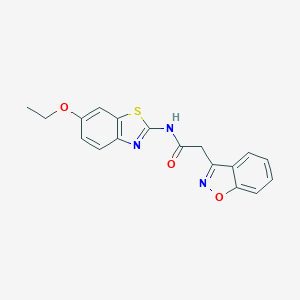
![[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether](/img/structure/B286887.png)
![3-(4-chlorobenzyl)-6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286889.png)
![3-(4-chlorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286890.png)
![4-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl methyl ether](/img/structure/B286891.png)
![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)
![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)
